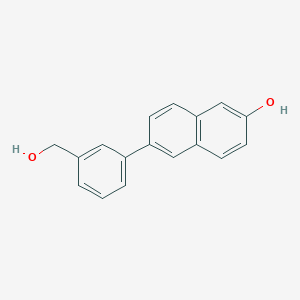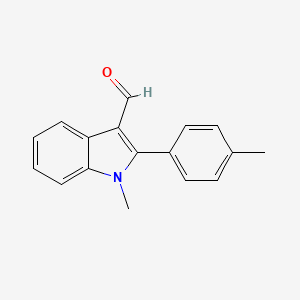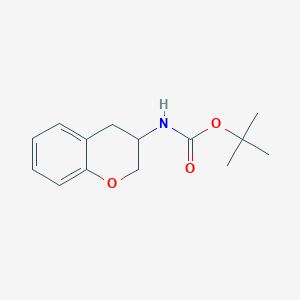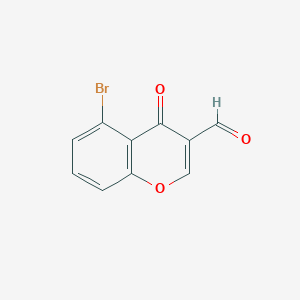
6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol is an organic compound with the molecular formula C17H14O2 It is a derivative of naphthalene, featuring a hydroxymethyl group attached to a phenyl ring, which is further connected to the naphthalene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol typically involves the reaction between 6-bromo-2-naphthol and 3-(hydroxymethyl)phenylboronic acid. This reaction is carried out under Suzuki coupling conditions, which include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form a methyl group.
Substitution: The hydroxyl group on the naphthalene ring can be substituted with other functional groups through reactions such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 6-(3-(Carboxyphenyl)naphthalen-2-ol
Reduction: 6-(3-(Methyl)phenyl)naphthalen-2-ol
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the naphthalene core can engage in π-π interactions with aromatic residues in proteins, further modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(3-(Methoxy)phenyl)naphthalen-2-ol
- 6-(3-(Ethyl)phenyl)naphthalen-2-ol
- 6-(3-(Aminomethyl)phenyl)naphthalen-2-ol
Uniqueness
6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and modification, making it a versatile intermediate in organic synthesis. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions enhances its potential as a bioactive molecule.
Propriétés
Formule moléculaire |
C17H14O2 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
6-[3-(hydroxymethyl)phenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14O2/c18-11-12-2-1-3-13(8-12)14-4-5-16-10-17(19)7-6-15(16)9-14/h1-10,18-19H,11H2 |
Clé InChI |
ZZSSSCGWUUMKKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=CC3=C(C=C2)C=C(C=C3)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11862290.png)



![2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11862314.png)



![3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11862328.png)


